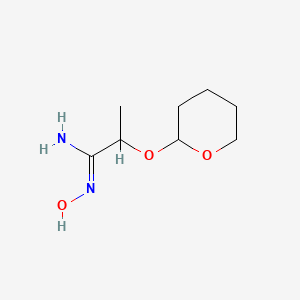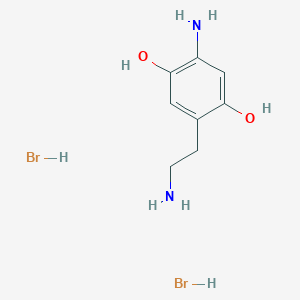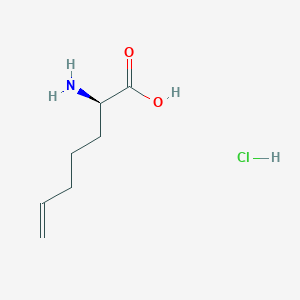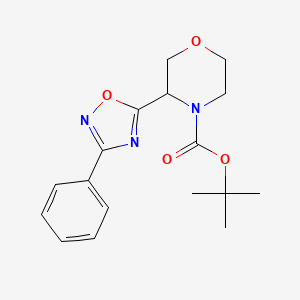
2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-fluoro-5-(trifluoromethoxy)pyridine is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of various compounds . The major use of such derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine, involves various methods. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces the desired compound .Molecular Structure Analysis
The molecular structure of 2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine is represented by the formula C6H3ClF3NO . The InChI code for this compound is 1S/C6H3ClF3NO/c7-5-2-1-4 (3-11-5)12-6 (8,9)10/h1-3H .Chemical Reactions Analysis
The chemical reactions involving 2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine are based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine include a molecular weight of 197.54 . The compound is stored at temperatures between 2-8°C in an inert atmosphere .Applications De Recherche Scientifique
Agrochemicals
- Crop Protection : 2,5-CTF derivatives are widely used in protecting crops from pests. The first commercially successful derivative, fluazifop-butyl , paved the way for more than 20 new 2,5-CTF-containing agrochemicals with ISO common names. These compounds exhibit potent pesticidal activity due to the combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s unique characteristics .
Pharmaceuticals
- Drug Development : Several 2,5-CTF derivatives have made their mark in pharmaceutical research. Five pharmaceutical products containing the 2,5-CTF moiety have received market approval, and many others are currently undergoing clinical trials. The fluorine atom’s influence on biological activity, along with the pyridine scaffold, contributes to their efficacy .
Veterinary Applications
- Animal Health : Two veterinary products containing 2,5-CTF have been granted market approval. These compounds play a role in protecting animals from diseases and parasites .
Chemical Intermediates
- Synthetic Building Blocks : 2,5-CTF serves as an intermediate in the synthesis of other valuable compounds. For example, it is a key precursor for fluazifop , a herbicide used in crop protection. The straightforward one-step reaction to obtain 2,5-CTF makes it an attractive building block .
Functional Materials
- Fluorinated Compounds : As part of the broader field of fluorinated organic chemicals, 2,5-CTF contributes to the development of functional materials. Its unique properties make it valuable for designing novel materials with specific properties .
Chemical Research and Development
- Synthetic Protocols : Researchers have developed various synthetic protocols for creating -CF3-containing compounds, expanding the toolkit available to chemists. These compounds find applications in both biological and chemical contexts .
Mécanisme D'action
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
The future directions for 2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine and its derivatives are promising. It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future . These compounds have a unique place in the discovery chemist’s arsenal due to the effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds .
Propriétés
IUPAC Name |
2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4NO/c7-5-4(8)1-3(2-12-5)13-6(9,10)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZIOKPUEUOATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B6619127.png)
![3-[hydroxy(propoxy)phosphoryl]propanoic acid](/img/structure/B6619131.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine](/img/structure/B6619139.png)


![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate](/img/structure/B6619158.png)





![N-[4-(2-Pyrazinylthio)phenyl]acetamide](/img/structure/B6619210.png)
![2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B6619215.png)